
2,5-Dimethylfuran-3,4-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylfuran-3,4-disulfonic acid is a heterocyclic compound derived from furan It is characterized by the presence of two methyl groups at the 2 and 5 positions and two sulfonic acid groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylfuran-3,4-disulfonic acid can be achieved through several methods. One common approach involves the sulfonation of 2,5-dimethylfuran. The reaction typically requires the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-sulfonation and to ensure the selective introduction of sulfonic acid groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethylfuran-3,4-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonate salts.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylfuran-3,4-disulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,5-dimethylfuran-3,4-disulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylfuran: A related compound without the sulfonic acid groups, used as a biofuel and in organic synthesis.
2,5-Dimethylfuran-3-sulfonic acid: A similar compound with only one sulfonic acid group, which may have different reactivity and applications.
Uniqueness
2,5-Dimethylfuran-3,4-disulfonic acid is unique due to the presence of two sulfonic acid groups, which enhance its solubility in water and its ability to participate in multiple chemical reactions. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
91458-10-5 |
|---|---|
Molekularformel |
C6H8O7S2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
2,5-dimethylfuran-3,4-disulfonic acid |
InChI |
InChI=1S/C6H8O7S2/c1-3-5(14(7,8)9)6(4(2)13-3)15(10,11)12/h1-2H3,(H,7,8,9)(H,10,11,12) |
InChI-Schlüssel |
RWQVJSWNDMAAST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)
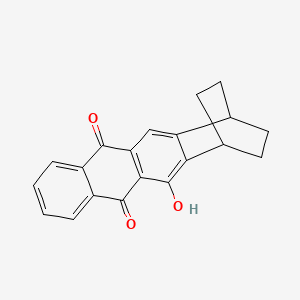
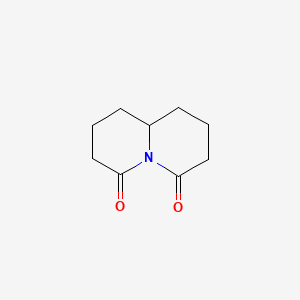
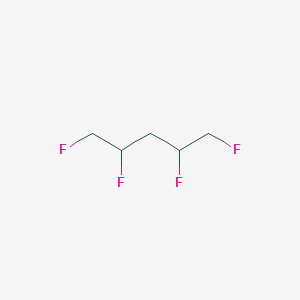
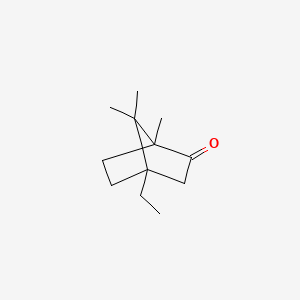
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)

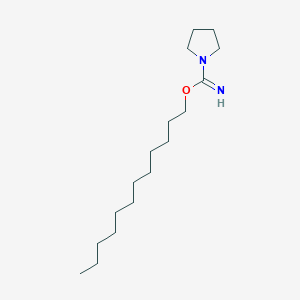
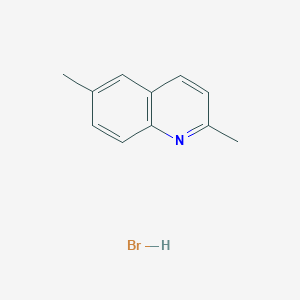

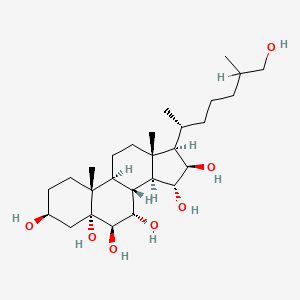
![4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14356317.png)

